molecular formula C13H15N3O B3082729 N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 1134334-51-2

N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No. B3082729
CAS RN: 1134334-51-2
M. Wt: 229.28 g/mol
InChI Key: QUUIDYBJVUPAOU-UHFFFAOYSA-N
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Description

N-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, also known as FMIF, is an organic compound which has a wide range of applications in scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound, and is a colorless, crystalline solid. FMIF has been used in a variety of research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a fluorescent dye for labeling proteins and other biomolecules. In addition, FMIF has been used in the study of the mechanism of action of various drugs and in the study of biochemical and physiological effects.

Scientific Research Applications

Antitumor Agents

Efficient preparations of N-methylformamide, a compound closely related to N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, have been developed for its potential as an active antitumor agent. These preparations involve labeling the compound with carbon-14 in the formyl and methyl groups, as well as deuterium in the methyl group, to study its properties and efficacy (Threadgill & Gate, 1983).

Metabolic Studies

Research has been conducted to understand the metabolic pathways of N,N-dimethylformamide, a structurally similar compound to N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide. High field 1H-NMR spectroscopy was used to analyze urine samples from mice treated with N,N-dimethylformamide, identifying N-(hydroxymethyl)-N-methylformamide as a major urinary metabolite (Kestell et al., 1986).

Manufacturing Processes for Diabetes Drugs

A manufacturing process suitable for large-scale production of peptide-like amorphous compounds, including ones similar to N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, has been developed. This process is designed for the production of drugs treating diabetes (Sawai et al., 2010).

Development of Dynamin GTPase Inhibitors

Focused library development of compounds structurally related to N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide has confirmed the importance of certain molecular moieties for inhibition of dynamin GTPase, an enzyme involved in cellular processes (Gordon et al., 2013).

Synthesis for Cancer Tyrosine Kinase Imaging

N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide-like compounds have been synthesized for potential use as positron emission tomography tracers for imaging cancer tyrosine kinase. This development highlights the role of these compounds in diagnostic imaging (Wang et al., 2005).

G Protein-Coupled Receptor Agonists

Research into N-formyl peptide receptors, which are G protein-coupled receptors, has included the synthesis and evaluation of chiral ureidopropanamido derivatives, similar to N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, as potent and selective agonists (Lacivita et al., 2015).

properties

IUPAC Name

N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-4-5-11-10(6-9)13(12(7-17)15-11)14-8-16(2)3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUIDYBJVUPAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=CN(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
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N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 3
N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 4
N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 5
Reactant of Route 5
N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 6
N'-(2-formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

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